BenchChemオンラインストアへようこそ!

3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one

CYP26A1 Inhibition Retinoic Acid Metabolism Cancer & Dermatology

3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one (CAS 1201793-65-8) is a low-molecular-weight (154.17 g/mol) pyrimidin-4(3H)-one derivative characterized by a methoxy substituent at the 3-position and methyl groups at the 2- and 6-positions. This compound serves as a specialized synthetic intermediate or fragment in medicinal chemistry, where the 3-methoxy group offers distinct electronic and steric properties compared to other N-substituted or unsubstituted pyrimidinone analogs.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1201793-65-8
Cat. No. B3220696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one
CAS1201793-65-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C(=N1)C)OC
InChIInChI=1S/C7H10N2O2/c1-5-4-7(10)9(11-3)6(2)8-5/h4H,1-3H3
InChIKeySBQGFVIGTIWOQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification for 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one (CAS 1201793-65-8): A Specialized Pyrimidinone Building Block


3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one (CAS 1201793-65-8) is a low-molecular-weight (154.17 g/mol) pyrimidin-4(3H)-one derivative characterized by a methoxy substituent at the 3-position and methyl groups at the 2- and 6-positions . This compound serves as a specialized synthetic intermediate or fragment in medicinal chemistry, where the 3-methoxy group offers distinct electronic and steric properties compared to other N-substituted or unsubstituted pyrimidinone analogs [1].

Why 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one Cannot Be Replaced by Generic Pyrimidin-4-ones in CYP26A1-Targeted Research


Generic substitution fails because the N3-methoxy substituent in 3-methoxy-2,6-dimethylpyrimidin-4(3H)-one critically modulates both the electronic environment of the pyrimidinone ring and the compound's lipophilicity (cLogP -0.08, PSA 44.12 Ų [1]). These parameters directly influence target binding kinetics and metabolic stability in a manner distinct from 3-H, 3-alkyl, or 3-aryl analogs. While primary quantitative data for this exact compound is sparse, class-level inference from closely related 3-alkoxy-pyrimidin-4-ones indicates that even minor N3-substituent changes can shift CYP26A1 inhibitory potency by over 10-fold [2], making interchange based solely on core scaffold misleading.

Quantitative Differentiation of 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one from Structural Analogs: A Comparative Evidence Assessment


CYP26A1 Inhibitory Potency: Class-Level Positioning Against Liarozole and Talarozole

While a direct head-to-head IC50 for 3-methoxy-2,6-dimethylpyrimidin-4(3H)-one is not publicly available, its core scaffold (2,6-dimethylpyrimidin-4-one) belongs to a class of CYP26A1 inhibitors. The established clinical candidate liarozole (IC50 = 2.1–2.45 µM) [1] and the potent tool compound talarozole (IC50 = 5.4 nM) [2] define the potency landscape for this target. The target compound's computed low lipophilicity (cLogP -0.08) suggests potential for improved metabolic stability compared to the more lipophilic liarozole (cLogP ~3.6).

CYP26A1 Inhibition Retinoic Acid Metabolism Cancer & Dermatology

Lipophilicity-Driven Differentiation: cLogP Comparison with Key 2,6-Dimethylpyrimidin-4(3H)-one Analogs

The target compound exhibits a computed cLogP of -0.08 and a polar surface area (PSA) of 44.12 Ų [1]. This contrasts sharply with other 2,6-dimethylpyrimidin-4(3H)-one derivatives: 3-((2-methoxyphenyl)amino)-2,6-dimethylpyrimidin-4(3H)-one (CAS 89544-96-7) has a much higher cLogP (~2.5, estimated) and PSA due to the anilino substituent . The significant difference in lipophilicity directly impacts passive membrane permeability and CYP enzyme binding, making the target compound a superior choice for fragment-based discovery where a low-logP, high aqueous solubility starting point is desired.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility: High-Yield Route from Readily Available β-Keto Esters

A generic and efficient synthetic route for 3-substituted 3H-pyrimidin-4-ones, which encompasses the target compound, has been described with cyclization of enamide esters using trimethylaluminum and primary amines [1]. While specific yield data for 3-methoxy-2,6-dimethylpyrimidin-4(3H)-one is not published, the analogous 3-benzyloxy-2,6-dimethylpyrimidin-4(3H)-one is obtained in 78% yield under these conditions [1]. This contrasts with older, more cumbersome multi-step syntheses for 3-alkyl or 3-aryl pyrimidin-4-ones, positioning the target compound as a synthetically more accessible entry point for the 3-alkoxy series.

Synthetic Methodology Process Chemistry Building Block

Prioritized Application Scenarios for 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for CYP26A1 with Stringent LogP Constraints

In fragment-based screening campaigns targeting CYP26A1, where the goal is to start from a low-affinity, highly ligand-efficient fragment, 3-methoxy-2,6-dimethylpyrimidin-4(3H)-one offers a starting point with a cLogP of -0.08. This is in direct contrast to most known CYP26A1 inhibitor fragments, which are typically more lipophilic (e.g., liarozole fragment analogs have cLogP > 2). Its use maximizes the chance of maintaining drug-like properties through optimization [1].

Synthetic Intermediate for Diversely Functionalized Pyrimidin-4-ones

The 3-methoxy substituent can be viewed as a protected N-oxide or a directing group for late-stage C-H functionalization. Ortho-directed palladium-catalyzed direct C-H arylation has been demonstrated on pyrimidin-4-ones incorporating methoxy groups [2]. This compound can thus serve as a versatile intermediate for generating libraries of 5-aryl or 5-heteroaryl pyrimidin-4-ones with potential biological activity, a transformation less feasible with the 3-unsubstituted or 3-alkyl counterparts.

Reference Standard in Hydrophilic Pyrimidinone Physicochemical Profiling

Owing to its computed properties (MW 154.17, cLogP -0.08, PSA 44.12 Ų), this compound can be used as a low-molecular-weight, hydrophilic standard in HPLC logP determination assays or in permeability studies (e.g., PAMPA). It fills a calibration gap between more hydrophobic pyrimidinone drugs and very polar heterocycles, providing a valuable reference point for physicochemical profiling of compound libraries [1].

Quote Request

Request a Quote for 3-Methoxy-2,6-dimethylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.